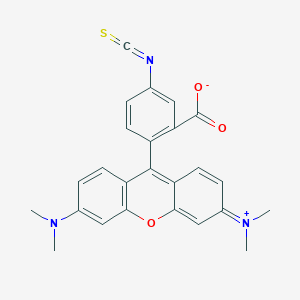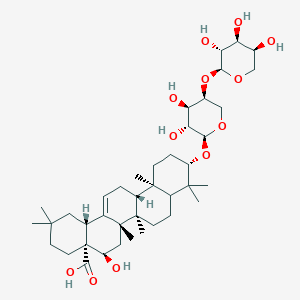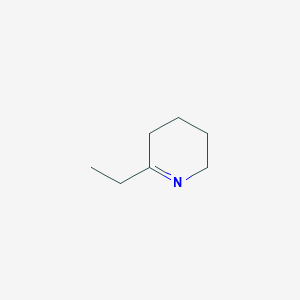
2-Ethyl-3,4,5,6-tetrahydropyridine
Descripción general
Descripción
2-Ethyl-3,4,5,6-tetrahydropyridine is a chemical compound with the molecular formula C7H13N . It has an average mass of 111.185 Da and a monoisotopic mass of 111.104797 Da . This compound has been suggested as a cause of mousy off-flavors in fermented beverages .
Molecular Structure Analysis
The molecular structure of 2-Ethyl-3,4,5,6-tetrahydropyridine consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The ring is partially saturated (tetrahydro-) and has an ethyl group (-C2H5) attached .Aplicaciones Científicas De Investigación
Chemical Synthesis
2-Ethyl-3,4,5,6-tetrahydropyridine and its derivatives have been extensively studied in chemical synthesis. Zhu et al. (2003) developed a method for synthesizing highly functionalized tetrahydropyridines through a phosphine-catalyzed [4 + 2] annulation, achieving excellent yields with complete regioselectivity (Zhu, Lan, & Kwon, 2003). Similarly, Sambyal et al. (2011) synthesized a compound with a tetrahydropyridine ring, demonstrating its structure through X-ray diffraction studies (Sambyal, Bamezai, Razdan, & Gupta, 2011).
Off-Flavor in Fermented Beverages
Craig and Heresztyn (1984) investigated the role of 2-ethyl-3,4,5,6-tetrahydropyridine in causing mousy off-flavors in wines. They developed a gas chromatographic-mass spectrometric method to estimate this compound in wine, suggesting its potential contribution to spoiled flavors in fermented beverages (Craig & Heresztyn, 1984).
Corrosion Inhibition
Haque et al. (2018) conducted studies on the corrosion inhibition properties of ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate, demonstrating its effectiveness in protecting mild steel in hydrochloric acid. The study highlighted the compound's potential as an excellent corrosion inhibitor, with high efficiency and protective surface covering on metal (Haque, Verma, Srivastava, Quraishi, & Ebenso, 2018).
Direcciones Futuras
THPs have sparked notable interest as an auspicious heterocyclic moiety . The use of structure-activity relationship (SAR) studies of newly reported THP derivatives will help shed light on the significance of utilizing THP-containing motifs as lead compounds in drug discovery and design . This suggests that 2-Ethyl-3,4,5,6-tetrahydropyridine and similar compounds may have potential applications in future pharmaceutical research.
Propiedades
IUPAC Name |
6-ethyl-2,3,4,5-tetrahydropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-7-5-3-4-6-8-7/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMTZFPMWIODSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20163303 | |
| Record name | Pyridine, 2-ethyl-3,4,5,6-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-3,4,5,6-tetrahydropyridine | |
CAS RN |
1462-93-7 | |
| Record name | Pyridine, 2-ethyl-3,4,5,6-tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 2-ethyl-3,4,5,6-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20163303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



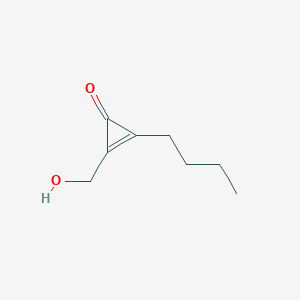
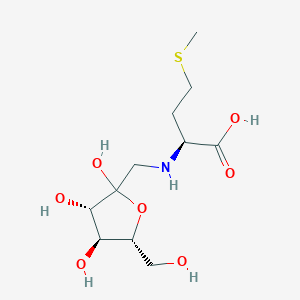
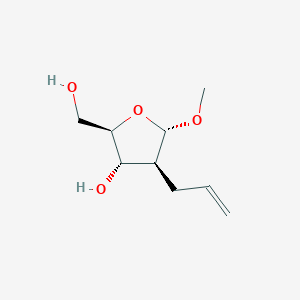
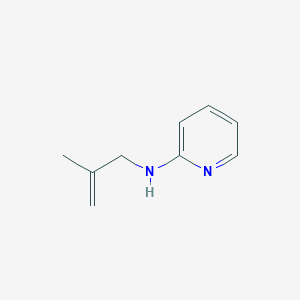
![1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B149017.png)
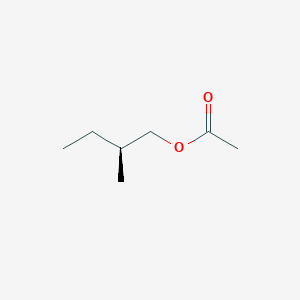

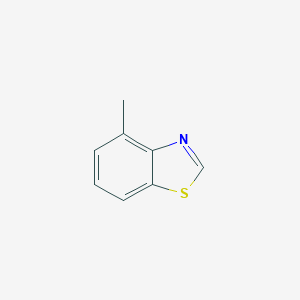
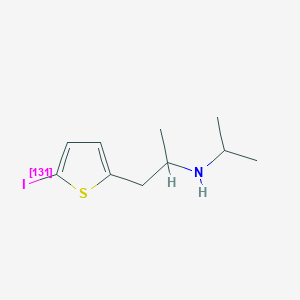
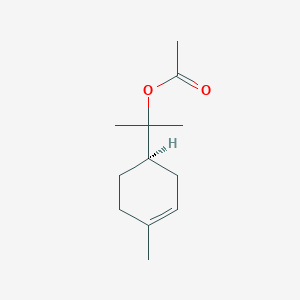
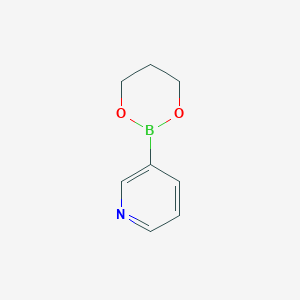
![2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-yl acetate](/img/structure/B149026.png)
